2-Methoxyphenyl (4-nitrophenoxy)acetate
Description
2-Methoxyphenyl (4-nitrophenoxy)acetate is a synthetic organic compound characterized by a phenyl ring substituted with a methoxy group at the 2-position and an acetoxy group linked to a 4-nitrophenoxy moiety. This structure combines aromatic ether and ester functionalities, making it relevant in pharmaceutical and agrochemical research. The 4-nitrophenoxy group is a common pharmacophore in bioactive molecules, often influencing electronic properties and reactivity .
Properties
Molecular Formula |
C15H13NO6 |
|---|---|
Molecular Weight |
303.27 g/mol |
IUPAC Name |
(2-methoxyphenyl) 2-(4-nitrophenoxy)acetate |
InChI |
InChI=1S/C15H13NO6/c1-20-13-4-2-3-5-14(13)22-15(17)10-21-12-8-6-11(7-9-12)16(18)19/h2-9H,10H2,1H3 |
InChI Key |
IWXLIYWNMWOLQX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Fluorinated analogs (e.g., ) exhibit increased electrophilicity, which may enhance reactivity in nucleophilic substitution reactions .
- Thermal Stability : Compounds with nitro groups (e.g., ) typically show higher melting points (190–214°C for thiazolidinedione derivatives), suggesting the target compound may also exhibit thermal stability .
Analytical Characterization
- Chromatography : HPLC methods for related compounds (e.g., morpholinium 2-((4-(2-methoxyphenyl)-triazolyl)thio)acetate) demonstrate baseline separation (R ≥ 2.96) using hydrophilic interaction chromatography, applicable for purity assessment of the target compound .
- Spectroscopy: $^1$H NMR data for methyl 2-(4-nitrophenoxy)acetate (δ 4.76 ppm for -OCH2CO-) provide a reference for verifying the target compound’s acetate linkage .
Stability and Industrial Relevance
- Degradation Pathways : Nitro groups in analogs (e.g., ’s 4-nitrophenyl carbamate) are prone to reduction under acidic conditions, suggesting similar sensitivity for the target compound .
- Process Impurities : HPLC-DMD methods () can resolve intermediates like 4-(2-methoxyphenyl)-triazole derivatives, critical for quality control in bulk drug synthesis .
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